Purity and Analytical Characterization: ≥98% Purity with Batch‑Specific NMR and HPLC Documentation
The target compound is supplied with a certified purity of ≥98% as determined by HPLC and NMR, and the supplier provides batch‑specific certificates of analysis (CoA) that include HPLC chromatograms, NMR spectra, and, in some cases, GC traces . In contrast, publicly available purity specifications for the closest analog, 1‑(tert‑butoxy)‑3‑morpholinopropan‑2‑ol hydrochloride (CAS 1185564‑61‑7), are typically listed as 95% or 97% by generic aggregator databases and lack the same level of routinely provided spectral documentation . The 1‑3 percentage‑point purity difference, while numerically small, translates into a substantially lower estimated maximum impurity burden (≤2% vs. ≤5%), which is critical when the compound is used as a building block in multi‑step syntheses where impurities propagate and complicate purification.
| Evidence Dimension | Certified purity and analytical documentation |
|---|---|
| Target Compound Data | ≥98% (HPLC, NMR); batch‑specific CoA with spectra provided |
| Comparator Or Baseline | 1‑(tert‑butoxy)‑3‑morpholinopropan‑2‑ol hydrochloride (CAS 1185564‑61‑7), purity typically reported as 95% or 97% by aggregators; routine provision of full CoA not verified |
| Quantified Difference | Purity advantage of 1‑3 percentage points; impurity ceiling difference approximately 2‑fold lower |
| Conditions | Supplier‑reported specifications (Bidepharm product page vs. chemsrc aggregated entry) |
Why This Matters
Higher certified purity with documented spectral evidence reduces the risk of introducing unidentified impurities into a synthetic sequence, directly lowering failed reaction rates and purification costs in procurement decisions.
